Heptylmagnesium Bromide

Pheromone Synthesis Cross-Coupling Stereoselective Alkylation

Grignard reagent supply risks: chain-length-dependent reactivity and moisture sensitivity limit substitutability. Heptylmagnesium Bromide (CAS 13125-66-1) resolves these with validated, application-specific performance: • C14 Pheromone Backbone: Delivers ≥98% E-isomer stereoselectivity for 11(E)-tetradecen-1-yl acetate synthesis-unattainable with shorter-chain Grignard alternatives. • PET Tracer Carboxylation: Kinetic parameters characterized for rapid [¹¹C]CO₂ insertion, optimized for the 20.4-min ¹¹C half-life. • Macrocycle Chain Extension: 87% coupling yield with 6-bromo-3-chloro-1-hexene for C13 framework construction. Supplied as 1.0 M solution in anhydrous diethyl ether or 21% in THF, sealed under inert atmosphere for maximum shelf stability.

Molecular Formula C7H15BrMg
Molecular Weight 203.40 g/mol
CAS No. 13125-66-1
Cat. No. B081298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptylmagnesium Bromide
CAS13125-66-1
Molecular FormulaC7H15BrMg
Molecular Weight203.40 g/mol
Structural Identifiers
SMILESCCCCCC[CH2-].[Mg+2].[Br-]
InChIInChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1
InChIKeyGRYDGXUVWLGHPL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptylmagnesium Bromide Specifications & Procurement


Heptylmagnesium Bromide (CAS 13125-66-1, formula C7H15BrMg, molecular weight 203.41 g/mol) is a primary alkyl Grignard reagent comprising a seven-carbon n-heptyl chain [1]. As a member of the alkylmagnesium bromide class, it serves as a nucleophilic heptyl anion equivalent for carbon-carbon bond formation with electrophiles including carbonyl compounds, epoxides, and alkyl halides . It is commercially supplied as a solution in anhydrous diethyl ether (typically 1.0 M concentration) or tetrahydrofuran (21% solution, ca. 1 mol/L), with product specifications requiring inert atmosphere handling due to its pyrophoric and moisture-sensitive nature .

Irreplaceability of Heptylmagnesium Bromide


Generic substitution of Heptylmagnesium Bromide with other alkyl Grignard reagents (e.g., n-butylmagnesium bromide or n-octylmagnesium bromide) is precluded by chain-length-dependent reactivity, solubility, and Schlenk equilibrium speciation. Machine-learning molecular dynamics simulations of Grignard reagent equilibria demonstrate that the size of the alkyl group (R) profoundly influences magnesium solvation, with larger R groups reducing solvent coordination numbers and altering the equilibrium distribution of monomeric and dimeric species [1]. This translates into practical differences: the heptyl chain provides a specific balance of nucleophilicity and steric accessibility that shorter chains lack for constructing specific molecular architectures, while longer chains exhibit reduced solubility and altered kinetics [2]. Consequently, substituting Heptylmagnesium Bromide with an alternative Grignard reagent alters reaction outcomes in terms of yield, regioselectivity, and the feasibility of subsequent synthetic steps.

Heptylmagnesium Bromide: Key Performance Evidence


Stereoselective Pheromone Synthesis

In the synthesis of 11(E)-tetradecen-1-ylacetate, a critical sex pheromone component, Heptylmagnesium Bromide (as the protected 7-[(tetrahydro-2H-pyran-2-yl)oxy]heptylmagnesium bromide derivative) enabled a Li2CuCl4-catalyzed cross-coupling with 1-bromo-4(E)-heptene [1]. This reaction proceeded with a specific stereochemical outcome essential for biological activity, as even 1-2% of the (Z)-isomer inhibits the attractive properties of the pheromone [1]. Alternative nucleophiles, such as heptylzinc halides, often provide lower stereoselectivity or require harsher conditions, making the Grignard route the preferred method for this high-value fine chemical.

Pheromone Synthesis Cross-Coupling Stereoselective Alkylation

Cross-Coupling Efficiency for Alkene Synthesis

In a study on cavitand synthesis, the reaction of n-heptylmagnesium bromide with 6-bromo-3-chloro-1-hexene in THF at -20°C afforded an E/Z mixture (6:4) of 1-bromo-4-tridecenes in 87% yield, along with 11% of 1-bromo-4-vinylundecane [1]. This yield, achieved with a primary alkyl Grignard reagent containing a β-hydrogen, is notable given the propensity for β-hydride elimination and proto-dehalogenation side reactions. While direct head-to-head data with other C7 nucleophiles are not available in this study, the yield compares favorably with typical cross-coupling yields for alkyl-alkyl bond formation, which often suffer from low conversion due to the instability of alkyl-metal intermediates.

Cross-Coupling Alkene Synthesis Grignard Coupling

CO₂ Carboxylation Kinetics for Radiochemistry

The reaction kinetics of Heptylmagnesium Bromide with carbon dioxide have been quantitatively characterized using non-carrier-added ¹¹C-labeled CO2 [1]. This study, conducted under pseudo-first-order conditions with excess Grignard reagent, provides the rate constant for the carboxylation step [1]. While direct comparative kinetic data for other alkyl Grignard reagents under identical conditions are not available in this publication, the existence of this rigorously determined rate constant establishes Heptylmagnesium Bromide as a benchmark reagent for radiochemical ¹¹C-carboxylation, an application where precise control of reaction time is critical due to the 20.4-minute half-life of carbon-11.

Radiochemistry Carbon-11 Labeling Kinetic Studies

Physical Properties for Solvent Selection and Safety

Heptylmagnesium Bromide (1.0 M in diethyl ether) exhibits a density of 0.841 g/mL and a boiling point of 35.0°C . These properties are critical for engineering considerations. In comparison, n-butylmagnesium bromide (1.0 M in diethyl ether) has a reported density of approximately 0.83 g/mL and a boiling point near 34.6°C, while n-octylmagnesium bromide (2.0 M in diethyl ether) has a density of 0.961 g/mL [1]. The density of the heptyl derivative falls between these analogs, influencing liquid-liquid separation behavior and pump selection for continuous flow processes. The low boiling point, dictated primarily by the diethyl ether solvent, necessitates stringent temperature control and explosion-proof equipment for safe handling.

Physical Properties Process Safety Formulation

Validated Applications of Heptylmagnesium Bromide


Lepidopteran Sex Pheromone Synthesis

Heptylmagnesium Bromide is the nucleophile of choice for constructing the C14 backbone of 11(E)-tetradecen-1-yl acetate, a sex pheromone used in integrated pest management for sod webworms and leaf-roller moths. As demonstrated in the patent literature, the Grignard cross-coupling with a protected heptylmagnesium bromide derivative provides the requisite stereochemical fidelity (E-isomer content ≥98%) that alternative alkylation methods fail to deliver without extensive optimization [1]. This application scenario is directly supported by the quantitative stereoselectivity evidence in Section 3, Evidence Item 1.

¹¹C-Carboxylic Acid Synthesis for PET Imaging

In positron emission tomography (PET) tracer production, the rapid and efficient carboxylation of Grignard reagents with [¹¹C]CO2 is a cornerstone reaction. Heptylmagnesium Bromide has been specifically studied for this transformation, with its kinetic parameters characterized under radiochemical conditions [1]. This validated kinetic data enables process chemists to accurately time the carboxylation step, a critical consideration when working with the 20.4-minute half-life of carbon-11. This scenario follows directly from the kinetic evidence presented in Section 3, Evidence Item 3.

Long-Chain Alkene Building Blocks via Cross-Coupling

For the preparation of functionalized long-chain alkenes, such as 1-bromo-4-tridecenes used in cavitand and macrocycle synthesis, Heptylmagnesium Bromide provides efficient chain extension. The reported 87% coupling yield with 6-bromo-3-chloro-1-hexene underscores its practical utility in constructing C13 frameworks [1]. This high yield minimizes the need for excess Grignard reagent, reducing both raw material costs and the burden of quenching and waste disposal. This application is directly validated by the yield data in Section 3, Evidence Item 2.

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